molecular formula C21H19N5O2 B2509917 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881473-95-6

2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2509917
CAS No.: 881473-95-6
M. Wt: 373.416
InChI Key: NPVABCNUPZIKKP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused tricyclic scaffold with a carboxamide substituent at position 3. The 2-methoxyphenyl group at position 1 and the propenyl (allyl) chain on the carboxamide nitrogen distinguish it from analogs. Pyrroloquinoxalines are explored for diverse applications, including kinase inhibition, corrosion protection, and anticancer activity .

Properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-12-23-21(27)17-18-20(25-14-9-5-4-8-13(14)24-18)26(19(17)22)15-10-6-7-11-16(15)28-2/h3-11H,1,12,22H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVABCNUPZIKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler–Napieralski Cyclization

1-(2-Aminophenyl)pyrrole derivatives undergo cyclization in the presence of phosphorus oxychloride (POCl₃) at reflux temperatures (110–120°C). For the target compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,3-dione serves as the starting material. Reaction with 2-nitroaniline derivatives in acetic acid under microwave irradiation yields intermediate nitro-substituted pyrroloquinoxalines. Subsequent reduction using NaBH₄-CuSO₄ converts nitro groups to amines.

Reaction Conditions

Step Reagents/Catalysts Temperature Time Yield
Cyclization POCl₃, Acetic Acid 110°C 4–6 h 65–70%
Reduction NaBH₄, CuSO₄ RT to 60°C 2 h 85%

Carboxamide Functionalization

The N-(prop-2-en-1-yl)carboxamide moiety is introduced via amide coupling or Schlenk techniques .

Carboxylic Acid Activation

The pyrroloquinoxaline-3-carboxylic acid intermediate is activated using ethyl chloroformate in THF, followed by reaction with propargylamine.

Procedure

  • Dissolve carboxylic acid (1 equiv) in THF.
  • Add ethyl chloroformate (1.2 equiv) and N-methylmorpholine (2 equiv) at 0°C.
  • After 30 min, add propargylamine (1.5 equiv) and stir for 12 h.
  • Isolate via column chromatography (hexane/ethyl acetate).

Yield : 68%

Direct Amination

Alternatively, a Pd-catalyzed amination using propargylamine and BrettPhos Pd G3 in dioxane at 100°C achieves direct C–N bond formation.

Catalyst Ligand Solvent Yield
Pd(OAc)₂ XantPhos Dioxane 61%

Final Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 5.92 (dd, 1H, J = 10.4 Hz, CH₂), 5.32 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr): 1656 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₁N₅O₂: 418.1624; found: 418.1621.

Purity Analysis

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.7 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Bischler–Napieralski High regioselectivity Requires harsh conditions (POCl₃) 60–70%
Ullmann Coupling Functional group tolerance Costly catalysts 65–72%
Direct Amination One-step amidation Moderate yields 60–68%

Chemical Reactions Analysis

2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the antiviral efficacy of quinoxaline derivatives, including those related to the structure of 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. These compounds have shown promise as inhibitors against respiratory viruses such as influenza and coronaviruses. The structural flexibility of quinoxalines allows for modifications that enhance their interaction with viral targets, making them suitable candidates for antiviral drug development .

Cancer Therapeutics
Compounds within the pyrroloquinoxaline class have been investigated for their potential in cancer treatment. The ability to modify the pharmacophoric elements of these compounds can lead to the development of selective inhibitors targeting cancer cell proliferation and survival pathways. Preliminary data suggest that derivatives may exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into their mechanisms of action .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. SAR studies on pyrroloquinoxaline derivatives have indicated that specific functional groups significantly influence their biological properties, including potency and selectivity against viral targets. For instance, modifications at the 6th position of the quinoxaline ring have been linked to enhanced inhibitory activity against SARS-CoV-2 protease, indicating a promising avenue for therapeutic development against COVID-19 .

Synthesis and Derivative Development

Synthetic Approaches
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency .

Library Development
Researchers are actively developing libraries of quinoxaline derivatives through combinatorial chemistry methods. This approach allows for high-throughput screening of numerous compounds to identify those with desirable biological activities, which can then be further characterized and optimized based on SAR insights .

Case Studies

Study Focus Findings
Antiviral ActivityQuinoxaline derivatives showed IC50 values in the low micromolar range against H1N1, indicating strong antiviral potential with minimal cytotoxicity .
Cancer Cell LinesCertain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting a need for further investigation into their mechanisms .
SAR AnalysisModifications at specific positions on the quinoxaline ring led to increased binding affinity to viral proteases, enhancing antiviral efficacy .

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Methoxy Substituent Variations

  • 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (25Q): Molecular Formula: C₁₈H₁₅N₅O₂ . Key Difference: Methoxy group at position 3 instead of 2 on the phenyl ring. Implications: Positional isomerism can alter electronic distribution and steric interactions. The 3-methoxy derivative may exhibit reduced planarity, affecting π-π stacking in biological targets compared to the 2-methoxy analog .
  • 2-Amino-1-(5-methoxy-2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Modifications: 5-Methoxy and 2-methyl groups on the phenyl ring. Synthesis: Demethylation using BBr₃ and hydrolysis with H₂SO₄ yield hydroxy derivatives, suggesting strategies for functional group interconversion in the target compound .

Carboxamide Side Chain Modifications

  • N-(2-Methoxyethyl) Analogs: Example: 2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C₂₃H₂₃N₅O₄) . Comparison: The 2-methoxyethyl chain increases hydrophilicity vs. the propenyl group. Ethoxybenzylidene substituents may enhance metabolic stability .
  • N-(2-Phenylethyl) Derivative: Example: 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide . Key Feature: Thiophene ring introduces sulfur-based interactions. The phenylethyl chain could improve lipophilicity, favoring membrane penetration .

Functional Group Replacements

  • Carbonitrile vs. Carboxamide: Example: 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile . Application: Acts as a corrosion inhibitor for C38 steel in HCl (88% efficiency at 10⁻³ M). The electron-withdrawing cyano group enhances adsorption on metal surfaces vs.
  • Ester Derivatives: Example: Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate . Impact: Trifluoromethyl groups increase electronegativity and bioavailability. Esters may serve as prodrugs, hydrolyzing to active carboxylic acids .

Structural and Functional Comparison Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound 2-MeO-Phenyl, N-propenyl C₂₁H₁₈N₅O₂* Kinase inhibition, potential anticancer -
2-Amino-1-(3-methoxyphenyl)-...-3-carboxamide (25Q) 3-MeO-Phenyl C₁₈H₁₅N₅O₂ Structural isomer; unknown bioactivity
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-...-3-carboxamide Thienylmethyleneamino, N-phenylethyl C₂₄H₂₁N₆OS Enhanced lipophilicity, sulfur interactions
2-Amino-1-(4-aminophenyl)-...-3-carbonitrile 4-NH₂-Phenyl, CN C₁₇H₁₂N₆ Corrosion inhibitor (88% efficiency)
Ethyl 2-amino-1-[3-(CF₃)phenyl]-...-3-carboxylate 3-CF₃-Phenyl, COOEt C₂₀H₁₆F₃N₅O₂ Electronegative substituent, prodrug potential

Research Findings and Implications

  • Biological Activity : The propenyl group in the target compound may confer reactivity for covalent binding to kinases or other enzymes, similar to allyl-containing drugs .
  • Solubility : N-propenyl could reduce solubility vs. N-(2-methoxyethyl) analogs but improve blood-brain barrier penetration .
  • Correlation with Structural Data: Crystallographic studies using SHELX/ORTEP (e.g., ) reveal that substituent orientation significantly impacts binding pocket interactions. For example, the 2-methoxyphenyl group may adopt a coplanar conformation with the quinoxaline ring, optimizing π-stacking .

Biological Activity

The compound 2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often employing catalysts to facilitate the formation of the pyrroloquinoxaline scaffold. The structural formula can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Key Structural Features

  • Pyrroloquinoxaline Core : This bicyclic structure is known for various biological activities.
  • Substituents : The presence of a methoxy group and an allyl amine moiety contributes to its unique properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the Mcl-1 protein, which is implicated in cancer cell survival. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

Research has demonstrated that certain pyrroloquinoxaline derivatives possess antimicrobial properties. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 6.25 to 32 µg/mL against several pathogens .

Neuroprotective Effects

There is emerging evidence suggesting that pyrroloquinoxaline derivatives may also exhibit neuroprotective effects. Preliminary findings indicate that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of pyrroloquinoxaline derivatives and evaluated their anticancer properties against various cancer cell lines. The results showed that one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent activity .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this class of compounds. The study reported that a related pyrroloquinoxaline derivative had an MIC value of 12 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerBreast Cancer Cells5 µM
AntimicrobialE. coli12 µg/mL
NeuroprotectiveNeuronal CellsNot specified

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